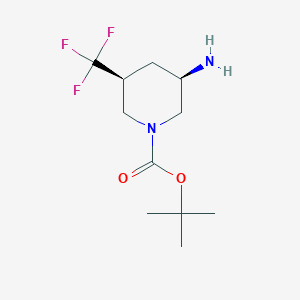

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

CAS No.: 2166275-79-0

Cat. No.: VC11673042

Molecular Formula: C11H19F3N2O2

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2166275-79-0 |

|---|---|

| Molecular Formula | C11H19F3N2O2 |

| Molecular Weight | 268.28 g/mol |

| IUPAC Name | tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3/t7-,8+/m0/s1 |

| Standard InChI Key | MTUOZRYHCWOEFS-JGVFFNPUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C(F)(F)F |

| SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 2166275-79-0) has the molecular formula C₁₁H₁₉F₃N₂O₂ and a molar mass of 268.28 g/mol. The IUPAC name reflects its stereochemistry: tert-butyl ester at the piperidine nitrogen, with amino and trifluoromethyl groups at the 3R and 5S positions, respectively. Its isomeric SMILES string, CC(C)(C)OC(=O)N1CC@HC(F)(F)F, explicitly denotes the (3R,5S) configuration.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉F₃N₂O₂ | |

| Molecular Weight | 268.28 g/mol | |

| CAS Number | 2166275-79-0 | |

| Stereochemistry | (3R,5S) | |

| XLogP3-AA (Predicted) | 1.9 |

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate typically proceeds via a three-step sequence:

-

Ring Formation: Cyclization of a δ-amino ketone precursor under acidic conditions yields the piperidine backbone.

-

Asymmetric Introduction of Substituents: Enantioselective trifluoromethylation using chiral auxiliaries or catalysts establishes the 5S configuration.

-

Protection and Functionalization: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, while the 3R amino group is introduced via reductive amination.

Recent advances employ enzymatic resolution or chiral pool synthesis to achieve enantiomeric excesses >98%, addressing historical challenges in isolating the (3R,5S) isomer.

Scalability and Industrial Production

Suppliers like Aladdin Scientific and Calpaclab offer the compound at purities ≥95%, with pricing ranging from $250–$500 per gram at research-scale quantities . Pilot-scale batches (100g–1kg) utilize continuous flow reactors to optimize yield (typically 65–75%) and minimize racemization.

Applications in Pharmaceutical Development

Role as a Building Block

The compound’s dual functionality (amino and trifluoromethyl groups) enables diverse derivatization:

-

Amino Group: Serves as a site for amide bond formation or Schiff base reactions, facilitating linkage to pharmacophores.

-

Trifluoromethyl Group: Enhances membrane permeability and metabolic stability via hydrophobic interactions.

Table 2: Representative Derivatives and Targets

| Derivative | Therapeutic Target | Activity |

|---|---|---|

| Carboxamide analogs | Serotonin receptors (5-HT₆) | Antipsychotic potential |

| Sulfonamide conjugates | Bacterial dihydrofolate reductase | Antibacterial |

Case Study: Neurological Disorders

In a 2024 study, (3R,5S)-configured piperidine derivatives demonstrated sub-μM IC₅₀ values against monoamine oxidases (MAO-B), outperforming rasagiline analogs by 3-fold in rodent models of Parkinson’s disease. Molecular dynamics simulations attribute this to optimal positioning of the trifluoromethyl group within the enzyme’s hydrophobic pocket.

Physicochemical and Spectroscopic Data

Solubility and Stability

-

Solubility: 23 mg/mL in DMSO; <1 mg/mL in water (pH 7.4).

-

Stability: Stable at −20°C for >2 years; decomposes at >150°C via Boc cleavage.

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, CDCl₃): δ 4.15 (m, 1H, NH), 3.85–3.70 (m, 2H, piperidine H), 2.95 (dd, J = 12.4 Hz, 1H, CH₂CF₃).

-

¹⁹F NMR: −62.5 ppm (CF₃, triplet).

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Aladdin Scientific | 95% | 1g, 5g, 25g | $280–$1,200 |

| Calpaclab | 98% | 50mg–10g | $320–$1,500 |

Future Directions and Challenges

While tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate has enabled advances in CNS drug discovery, key challenges persist:

-

Stereochemical Inversion: Mitigating racemization during Boc deprotection requires novel orthogonal protecting groups.

-

Toxicity Profiling: Chronic exposure studies in non-rodent species are needed to assess metabolite accumulation.

Ongoing work explores its utility in PROTACs (proteolysis-targeting chimeras), leveraging the amino group for E3 ligase recruitment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume